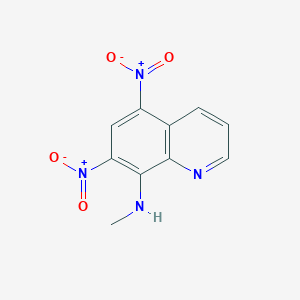![molecular formula C32H20N2O4 B11101346 1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene CAS No. 135531-27-0](/img/structure/B11101346.png)
1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene is a complex organic compound featuring two isoxazole rings attached to a central benzene ring through ether linkages Isoxazole rings are five-membered heterocycles containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene typically involves the following steps:
Formation of Isoxazole Rings: The isoxazole rings can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. This reaction is often carried out under mild conditions, using solvents like tetrahydrofuran (THF) and catalysts such as copper(I) iodide.
Attachment to Benzene Ring: The synthesized isoxazole derivatives are then linked to a central benzene ring through ether bonds. This step usually involves nucleophilic substitution reactions where the hydroxyl groups on the benzene ring react with the isoxazole derivatives in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the isoxazole rings or the central benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Various halogenating agents, bases, and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of 1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The isoxazole rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis((3-methylbenzo[c]isoxazol-5-yl)oxy)benzene: Similar structure but with methyl groups instead of phenyl groups.
1,3-Bis((3-chlorobenzo[c]isoxazol-5-yl)oxy)benzene: Contains chlorine atoms, which may alter its reactivity and biological activity.
Uniqueness
1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene is unique due to the presence of phenyl groups, which can enhance its stability and interaction with biological targets. The phenyl groups also contribute to the compound’s overall hydrophobicity, potentially affecting its solubility and distribution in biological systems.
Properties
CAS No. |
135531-27-0 |
|---|---|
Molecular Formula |
C32H20N2O4 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-phenyl-5-[3-[(3-phenyl-2,1-benzoxazol-5-yl)oxy]phenoxy]-2,1-benzoxazole |
InChI |
InChI=1S/C32H20N2O4/c1-3-8-21(9-4-1)31-27-19-25(14-16-29(27)33-37-31)35-23-12-7-13-24(18-23)36-26-15-17-30-28(20-26)32(38-34-30)22-10-5-2-6-11-22/h1-20H |
InChI Key |
OIBXDCPEWOVMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)OC4=CC(=CC=C4)OC5=CC6=C(ON=C6C=C5)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(diphenylmethylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)](/img/structure/B11101281.png)
![4-{[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11101292.png)
![N-(1-{3-(2-chlorophenyl)-2-[(3,5-dinitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11101314.png)
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloro-5-iodophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11101320.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione](/img/structure/B11101324.png)
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one](/img/structure/B11101333.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11101334.png)
![(1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol](/img/structure/B11101337.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11101341.png)
![2-[Ethyl(phenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11101343.png)
![4-[(E)-{2-[2-{[(2E)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]carbonyl}-3-(4-nitrophenyl)acryloyl]hydrazinylidene}methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11101349.png)
![N-(4-Acetylphenyl)-2-[N-(4-fluorophenyl)benzenesulfonamido]acetamide](/img/structure/B11101354.png)
![2-Bromo-6-methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenol](/img/structure/B11101360.png)
